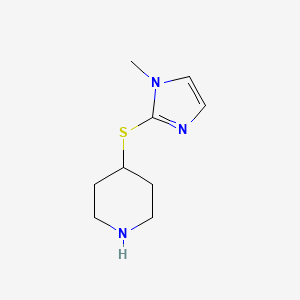
4-((1-Methyl-1h-imidazol-2-yl)thio)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine is a heterocyclic compound that features both an imidazole ring and a piperidine ring The imidazole ring is known for its presence in many biologically active molecules, while the piperidine ring is a common structural motif in pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products.
化学反应分析
Types of Reactions: 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while nucleophilic substitution on the piperidine ring can introduce various functional groups.
科学研究应用
4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.
相似化合物的比较
4-((1H-Imidazol-2-yl)thio)piperidine: Lacks the methyl group on the imidazole ring.
4-((1-Methyl-1H-imidazol-2-yl)thio)morpholine: Contains a morpholine ring instead of a piperidine ring.
4-((1-Methyl-1H-imidazol-2-yl)thio)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness: 4-((1-Methyl-1H-imidazol-2-yl)thio)piperidine is unique due to the presence of both the imidazole and piperidine rings, which confer specific chemical and biological properties. The methyl group on the imidazole ring can enhance its stability and reactivity compared to similar compounds.
属性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC 名称 |
4-(1-methylimidazol-2-yl)sulfanylpiperidine |
InChI |
InChI=1S/C9H15N3S/c1-12-7-6-11-9(12)13-8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3 |
InChI 键 |
OYORSPGXGYLGIA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1SC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















